Palonosetron

Description

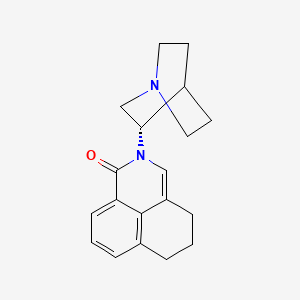

Structure

3D Structure

Properties

IUPAC Name |

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZBLNMUGSZIPR-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048342 | |

| Record name | Palonosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135729-61-2, 135729-56-5 | |

| Record name | Palonosetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palonosetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palonosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palonosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALONOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Action Mechanism of Palonosetron: A Technical Guide to its Interaction with Central and Peripheral 5-HT3 Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the action of palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document elucidates this compound's unique interactions with both central and peripheral 5-HT3 receptors, which contribute to its high efficacy and prolonged duration of action in preventing chemotherapy-induced nausea and vomiting (CINV).

Executive Summary

This compound distinguishes itself from first-generation 5-HT3 receptor antagonists through a unique combination of pharmacological properties. It exhibits a significantly higher binding affinity and a longer plasma half-life.[1][2][3] Mechanistically, its superiority is attributed to allosteric binding, positive cooperativity, and the ability to trigger receptor internalization, leading to a persistent inhibition of receptor function that outlasts its physical presence at the cell surface.[1][2][4][5][6] This guide will detail these mechanisms, present comparative quantitative data, outline key experimental methodologies, and visualize the complex signaling and experimental workflows.

The 5-HT3 Receptor: A Primer

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, unique among serotonin receptors which are predominantly G-protein coupled.[7][8][9] These receptors are pentameric structures, with the 5-HT3A subunit capable of forming functional homopentamers, while co-assembly with subunits like 5-HT3B forms heteropentamers with different properties.[10][11] Located on neurons in both the central nervous system (CNS) and the peripheral nervous system (PNS), their activation by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺, with a smaller Ca²⁺ component), causing neuronal depolarization and excitation.[8][9]

Peripheral Mechanism of Emesis: In the gastrointestinal tract, chemotherapy can damage enterochromaffin cells, causing a massive release of serotonin. This serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the area postrema (chemoreceptor trigger zone) in the brainstem, initiating the vomiting reflex.[3][12]

Central Mechanism of Emesis: The area postrema, located in the medulla oblongata, is a critical chemoreceptor trigger zone that detects emetic substances in the blood. It has a high density of 5-HT3 receptors, and their activation contributes directly to the sensation of nausea and the act of vomiting.[9][12]

This compound's Unique Molecular Interactions

Unlike first-generation antagonists such as ondansetron and granisetron, which are competitive antagonists that exhibit simple bimolecular binding, this compound displays a more complex and robust mechanism of action.[4][6][13]

Allosteric Binding and Positive Cooperativity: Studies have shown that this compound engages in allosteric binding and exhibits positive cooperativity.[13] This means that this compound can bind to a site on the 5-HT3 receptor that is distinct from the serotonin binding site (allosteric binding) and that the binding of one this compound molecule to the receptor complex increases the affinity for subsequent this compound molecules.[4][13] This results in a more profound and durable receptor blockade.

Slow Dissociation and Prolonged Inhibition: this compound is characterized by its very slow dissociation from the 5-HT3 receptor.[10][14] This slow "off-rate" contributes significantly to its long duration of action (plasma half-life of approximately 40 hours).[10][12] Kinetic studies have shown that dissociation is ligand-dependent, being even slower in the presence of the agonist (serotonin).[10][15]

Receptor Internalization: A key differentiator for this compound is its ability to induce the internalization of the 5-HT3 receptor from the cell surface into the cytoplasm.[2][5] This process effectively removes the receptor from the cell membrane, rendering it unavailable for activation by serotonin. This internalization leads to a prolonged inhibition of receptor function that persists long after the drug has dissociated.[5][6] First-generation antagonists show minimal to no effect on receptor internalization.[5]

Crosstalk with NK-1 Receptors: this compound is the only 5-HT3 receptor antagonist that has demonstrated an ability to inhibit the crosstalk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways.[16][17][18] While substance P, the ligand for the NK-1 receptor, is a key mediator of delayed emesis, this compound does not bind to the NK-1 receptor.[16][18] Instead, it appears to prevent the substance P response that is enhanced by serotonin, providing a mechanistic rationale for its unique efficacy in the delayed CINV phase.[16][19] Studies have shown that this compound, alone and in combination with the NK-1 antagonist netupitant, can trigger NK-1 receptor internalization, an effect dependent on the presence of the 5-HT3 receptor.[17][20][21]

Quantitative Data: A Comparative Analysis

The superior potency of this compound is evident in its binding affinity and functional inhibition values. The following tables summarize key quantitative data from in vitro studies.

Table 1: Comparative Binding Affinities (Ki/Kd) for 5-HT3 Receptors

| Compound | Receptor Subtype | Ki (nM) | Kd (nM) | Reference(s) |

|---|---|---|---|---|

| This compound | 5-HT3A | 0.3 | 0.34 | [10][11] |

| 5-HT3AB | 0.35 | 0.15 | [10][11] | |

| Ondansetron | 5-HT3A | 0.47 | - | [22] |

| Granisetron | 5-HT3 | - | - | Competitive Antagonist[4] |

Table 2: Functional Inhibitory Potency (IC50) at 5-HT3 Receptors

| Compound | Receptor Subtype | IC50 (nM) | Assay Type | Reference(s) |

|---|---|---|---|---|

| This compound | 5-HT3A | 0.24 | Membrane Potential | [10][15] |

| 5-HT3AB | 0.18 | Membrane Potential | [10][15] | |

| 5-HT3A | 0.60 | Radioligand Displacement | [10][11] | |

| 5-HT3AB | 0.71 | Radioligand Displacement | [10][11] |

| Ondansetron | 5-HT3A | 907 | Receptor Down-regulation |[22] |

Table 3: this compound Binding Kinetics at 5-HT3 Receptors

| Receptor Subtype | Association Rate (k_on) | Dissociation Rate (t½) | Reference(s) |

|---|---|---|---|

| 5-HT3A | k = 0.16 min⁻¹ (t½ = 4.1 min) | 1.5 h | [14] |

| 5-HT3AB | k = 0.35 min⁻¹ (t½ = 2.0 min) | 1.0 h |[14] |

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Central and peripheral 5-HT3 receptor signaling pathways in emesis.

Caption: this compound's unique multifaceted mechanism of action at the 5-HT3 receptor.

Caption: Simplified workflows for key in vitro experimental protocols.

Detailed Experimental Protocols

The characterization of this compound's interaction with the 5-HT3 receptor relies on a suite of specialized in vitro and in vivo assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or Kd) of this compound for 5-HT3 receptors.

Methodology:

-

Receptor Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing recombinant human 5-HT3A or 5-HT3AB receptors.[23]

-

Assay Setup:

-

Competition Assay (for Ki): Cell membranes are incubated with a fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [³H]granisetron) and varying concentrations of unlabeled this compound.[11][23]

-

Saturation Assay (for Kd): Membranes are incubated with increasing concentrations of radiolabeled this compound (e.g., [³H]this compound) to determine total and non-specific binding.[10] Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., quipazine).[24]

-

-

Incubation: The reaction is incubated (e.g., for 60 minutes at 25°C) to reach equilibrium.[23]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer.[23]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[23]

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. For competition assays, the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation. For saturation assays, Kd and Bmax (receptor density) are determined by non-linear regression analysis of the specific binding data.[11]

In Vitro Functional Assays (Calcium Influx)

Objective: To measure the functional potency (IC50) of this compound in inhibiting serotonin-induced 5-HT3 receptor activation.

Methodology:

-

Cell Culture: HEK293 cells stably expressing 5-HT3 receptors are seeded into 96- or 384-well microplates.[25][26]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer for approximately 60 minutes at 37°C.[23][25]

-

Compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of this compound or a vehicle control.[23]

-

Agonist Stimulation and Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is recorded before a 5-HT3 receptor agonist (e.g., serotonin) is automatically added to each well to stimulate the receptors. The resulting change in intracellular calcium is recorded as a change in fluorescence intensity over time.[25]

-

Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced calcium response. Data are normalized and plotted against this compound concentration to generate a dose-response curve, from which the IC50 value is calculated.[25]

Receptor Internalization Assay

Objective: To visualize and quantify this compound-induced internalization of the 5-HT3 receptor.

Methodology:

-

Cell Transfection: Cells are transfected with a 5-HT3 receptor construct fused to a fluorescent protein (e.g., enhanced cyan fluorescent protein, ECFP).[5]

-

Antagonist Treatment: Transfected cells are treated with this compound, a first-generation antagonist (e.g., granisetron), or a vehicle control for a specified period (e.g., 24 hours).[5]

-

Visualization: Live cells are imaged using confocal fluorescence microscopy. The localization of the fluorescently-tagged receptors is observed. A diffuse membrane fluorescence indicates surface receptors, while the appearance of bright intracellular puncta indicates receptor internalization into endosomes.[5]

-

Quantification (Alternative): Cell surface receptor levels can be quantified using an enzyme-linked immunosorbent assay (ELISA) on non-permeabilized cells expressing epitope-tagged receptors, or via radioligand binding on whole cells after antagonist pre-treatment and washout.[22] A reduction in cell surface binding sites after this compound treatment indicates internalization or persistent occupation.[5]

In Vivo Electrophysiology

Objective: To assess the effect of this compound on the excitability of peripheral neurons involved in the emetic reflex, such as vagal afferents.

Methodology:

-

Animal Model: Studies are often conducted in anesthetized rats.[16]

-

Neuronal Recording: Single-unit extracellular recordings are made from the nodose ganglion, which contains the cell bodies of vagal afferent neurons.[16]

-

Experimental Protocol:

-

An emetic stimulus (e.g., cisplatin) is administered to the animal to sensitize the neurons.[16]

-

The baseline neuronal firing rate is recorded.

-

The response to a stimulus like Substance P (which is enhanced after cisplatin) is measured.[16]

-

This compound (or another antagonist) is administered intravenously.[16]

-

The neuronal response to the stimulus (e.g., Substance P) is measured again after antagonist administration.

-

-

Data Analysis: The change in the frequency of action potentials (neuronal firing) in response to the stimulus before and after this compound administration is quantified to determine its inhibitory effect.[16]

Conclusion

This compound's mechanism of action is fundamentally different from that of first-generation 5-HT3 receptor antagonists. Its high affinity, slow dissociation kinetics, allosteric interactions, and unique ability to induce receptor internalization and inhibit 5-HT3/NK-1 receptor crosstalk collectively result in a more potent, profound, and prolonged blockade of both central and peripheral 5-HT3 receptors. These molecular characteristics provide a strong pharmacological basis for its enhanced clinical efficacy, particularly in the challenging context of delayed CINV. This guide provides the foundational technical details for professionals engaged in the research and development of antiemetic therapies.

References

- 1. Comparison of this compound and ondansetron to prevent postoperative nausea and vomiting in women using intravenous patient-controlled analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of this compound with Granisetron for Prevention of Postoperative Nausea and Vomiting in Patients Undergoing Laparoscopic Abdominal Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comparative Study Between this compound and Granisetron to Prevent Postoperative Nausea and Vomiting after Laparoscopic Cholecystectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agonists and antagonists induce different this compound dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Agonists and antagonists induce different this compound dissociation rates in 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Netupitant and this compound trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of substance P-mediated responses in NG108-15 cells by netupitant and this compound exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The antiemetic 5-HT3 receptor antagonist this compound inhibits substance P-mediated responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Netupitant and this compound trigger NK1 receptor internalization in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Calcium modulation of 5-HT3 receptor binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Pharmacology of Palonosetron's High Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that demonstrates superior clinical efficacy in preventing chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase, compared to first-generation agents like ondansetron and granisetron.[1][2][3] This enhanced therapeutic profile is rooted in its unique molecular pharmacology, characterized by an exceptionally high binding affinity for the 5-HT3 receptor, a prolonged duration of action, and distinct interaction mechanisms.[4][5] This guide provides a detailed exploration of these molecular attributes, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Quantitative Analysis of Binding Affinity

This compound's affinity for the 5-HT3 receptor is significantly higher than that of other antagonists. This high affinity, coupled with a very slow dissociation rate, contributes to its long plasma half-life of approximately 40 hours and its persistent clinical effects.[3][6][7][8] The binding parameters from various studies are summarized below for comparison.

| Compound | Receptor Subtype | K_i_ (nM) | IC_50_ (nM) | K_d_ (nM) | Cell Line/Tissue | Reference |

| This compound | 5-HT3A | 0.30 | 0.60 | 0.34 ± 0.04 | HEK293 cells | [6][9] |

| This compound | 5-HT3AB | 0.35 | 0.71 | 0.15 ± 0.04 | HEK293 cells | [9] |

| This compound | 5-HT3 | 0.22 ± 0.07 | 0.38 ± 0.02 | - | COS-7 cells | [6] |

| Ondansetron | 5-HT3 | 0.47 ± 0.14 | 907 ± 84.9 | - | COS-7 cells | [6] |

| Granisetron | 5-HT3 | - | - | - | HEK293 cells | [1] |

-

K_i_ (Inhibition Constant): Concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower K_i_ indicates higher binding affinity.

-

IC_50_ (Half Maximal Inhibitory Concentration): Concentration of an antagonist that inhibits a biological response by 50%. For this compound, this value is close to its K_i_ for receptor binding but significantly different for ondansetron in down-regulation assays, highlighting mechanistic differences.[6]

-

K_d_ (Equilibrium Dissociation Constant): The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower K_d_ signifies higher affinity.[7]

Unique Molecular Interactions with the 5-HT3 Receptor

Unlike first-generation antagonists, this compound's interaction with the 5-HT3 receptor is not based on simple competitive binding. It exhibits allosteric binding and positive cooperativity.[1][4]

-

Competitive vs. Allosteric Binding: While first-generation antagonists like ondansetron and granisetron display strictly competitive antagonism, binding to the same (orthosteric) site as serotonin, this compound demonstrates both competitive and allosteric interactions.[4] This means it can bind to a secondary (allosteric) site on the receptor, which can modify the receptor's conformation and amplify its inhibitory effect.[4] This dual action may induce conformational changes in the receptor that enhance its inhibitory profile.[4]

-

Positive Cooperativity: Analyses of binding isotherms using Scatchard plots suggest positive cooperativity for this compound.[1] This implies that the binding of one this compound molecule to the receptor complex increases the affinity for subsequent this compound molecules.

-

Slow Dissociation and Pseudo-Irreversible Antagonism: this compound exhibits a very slow dissociation from the 5-HT3 receptor.[6] This prolonged receptor occupancy contributes to its long duration of action, with inhibitory effects still evident 96 hours after its removal in cell-based assays.[6] This behavior has led to its classification as a pseudo-irreversible antagonist.[6]

-

Structural Basis of Binding: A high-resolution (2.8-Å) cryo-electron microscopy structure of the this compound-bound 5-HT3 receptor has confirmed its binding at the classic orthosteric binding pocket between two 5-HT3A receptor subunits.[2][10] This structural data provides a detailed atomic-level view of the drug-receptor interaction, forming a comprehensive framework for understanding the inhibition mechanism of the entire -setron drug family.[10]

Signaling Pathways and Modulation by this compound

The 5-HT3 receptor is a ligand-gated ion channel. Its activation and subsequent inhibition by this compound involve distinct signaling events.

A. Canonical 5-HT3 Receptor Signaling

The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions.[11] This influx causes depolarization of the neuronal membrane, leading to an excitatory response, such as the transmission of an emetic signal.[11] this compound, as an antagonist, binds to the receptor and prevents this channel opening, thereby blocking the downstream signaling cascade.

Caption: Canonical 5-HT3 receptor signaling pathway and its inhibition by this compound.

B. Inhibition of 5-HT3 / NK-1 Receptor Cross-Talk

A key differentiator for this compound is its ability to inhibit the cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways.[12] Substance P (SP), the ligand for the NK-1 receptor, is a dominant mediator of delayed emesis.[13] While this compound does not bind to the NK-1 receptor directly, it prevents the serotonin-induced enhancement of SP-mediated responses.[12][13] This unique pharmacological action, not observed with ondansetron or granisetron, provides a strong rationale for this compound's superior efficacy against delayed CINV.[12]

Caption: this compound's inhibition of 5-HT3 and NK-1 receptor signaling cross-talk.

Key Experimental Protocols

Characterizing the binding affinity and functional antagonism of compounds like this compound involves specific, validated in vitro assays.

A. Protocol: Competitive Radioligand Binding Assay (Ki Determination)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[11][14]

1. Materials:

- Membrane Preparation: Crude cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.[14][15]

- Radioligand: [3H]granisetron or [3H]this compound (at a final concentration near its Kd).[6][14]

- Test Compound: this compound, prepared in serial dilutions (e.g., 10 pM to 100 µM).[11]

- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

- Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 antagonist (e.g., granisetron).[11]

- Filtration: Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[11]

- Detection: Scintillation counter and scintillation cocktail.

2. Procedure:

- Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand), Non-specific Binding (membranes + radioligand + NSB control), and Competitive Binding (membranes + radioligand + serial dilutions of this compound).[11]

- Incubation: Incubate the plate for 60-120 minutes at room temperature or 19°C to reach equilibrium.[6][14]

- Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-treated glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand.[14]

- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

- Quantification: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[14]

- Data Analysis:

- Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

- Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

- Determine the IC50 value from the curve using non-linear regression.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

// Nodes

P1 [label="Prepare Reagents:\n- 5-HT3R Membranes\n- [3H]Radioligand\n- this compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"];

P2 [label="Set up 96-well plate:\n- Total Binding\n- Non-specific Binding\n- Competitive Binding", fillcolor="#F1F3F4", fontcolor="#202124"];

P3 [label="Incubate to Reach\nEquilibrium (60-120 min)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

P4 [label="Rapid Filtration\n(Cell Harvester)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

P5 [label="Wash Filters with\nIce-Cold Buffer", fillcolor="#F1F3F4", fontcolor="#202124"];

P6 [label="Quantify Radioactivity\n(Scintillation Counting)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

P7 [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50\n- Calculate Ki", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

P1 -> P2 -> P3 -> P4 -> P5 -> P6 -> P7;

}

Caption: Experimental workflow for a competitive radioligand binding assay.

B. Protocol: Calcium Influx Functional Assay (IC50 Determination)

This functional assay measures the ability of an antagonist to inhibit the receptor's function—in this case, the influx of calcium upon activation by an agonist.[2]

1. Materials:

- Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.[2]

- Agonist: Serotonin (5-HT).

- Antagonist: this compound, prepared in serial dilutions.

- Assay Plate: Black-walled, clear-bottom 96-well plates.

- Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM.

- Instrumentation: A fluorescence microplate reader capable of kinetic reads (e.g., FlexStation).[16]

2. Procedure:

- Cell Plating: Seed the HEK293-5HT3A cells into the 96-well plates and grow to confluency.

- Dye Loading: Remove the growth medium and load the cells with the Fluo-4 AM dye solution. Incubate for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.

- Antagonist Pre-incubation: Wash the cells with assay buffer. Add the various dilutions of this compound to the appropriate wells and incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

- Fluorescence Measurement: Place the plate into the FlexStation. The instrument will measure the baseline fluorescence.

- Agonist Addition: The FlexStation's integrated fluidics system will then add a pre-determined concentration of serotonin (typically the EC80 concentration to ensure a robust signal) to all wells simultaneously.

- Kinetic Read: The instrument immediately begins to measure the change in fluorescence over time (e.g., for 90 seconds) as calcium enters the activated cells and binds to the dye.[16]

- Data Analysis:

- The peak fluorescence intensity for each well is determined.

- The response in each this compound-treated well is expressed as a percentage of the control response (agonist only).

- Plot the percentage of inhibition against the log concentration of this compound.

- Use non-linear regression to fit a dose-response curve and determine the IC50 value.

// Nodes

S1 [label="Plate 5-HT3R-expressing\nHEK293 cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];

S2 [label="Load Cells with\nCalcium-sensitive Dye (Fluo-4)", fillcolor="#F1F3F4", fontcolor="#202124"];

S3 [label="Pre-incubate with\nthis compound Dilutions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

S4 [label="Measure Baseline Fluorescence\n(FlexStation)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

S5 [label="Add 5-HT (Agonist)\nvia automated fluidics", fillcolor="#4285F4", fontcolor="#FFFFFF"];

S6 [label="Measure Kinetic Fluorescence\nResponse (Ca2+ Influx)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

S7 [label="Data Analysis:\n- Determine Peak Response\n- Normalize to Control\n- Calculate IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

S1 -> S2 -> S3 -> S4 -> S5 -> S6 -> S7;

}

Caption: Experimental workflow for a calcium influx functional assay.

Conclusion

The molecular pharmacology of this compound is multifaceted and clearly distinguishes it from first-generation 5-HT3 receptor antagonists. Its superior clinical performance is not merely a function of its high binding affinity but is a composite of several unique properties. These include its allosteric interactions and positive cooperativity, which may amplify its inhibitory effect, and its remarkably slow dissociation rate, which confers a pseudo-irreversible antagonism and prolonged duration of action.[1][6] Furthermore, its ability to inhibit signaling cross-talk between the 5-HT3 and NK-1 receptor pathways provides a compelling mechanism for its enhanced efficacy in preventing delayed CINV.[12] A thorough understanding of these molecular details, verified through rigorous experimental protocols, is crucial for the rational design and development of future antiemetic therapies.

References

- 1. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring a potential this compound allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Agonists and antagonists induce different this compound dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. benchchem.com [benchchem.com]

- 12. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The antiemetic 5-HT3 receptor antagonist this compound inhibits substance P-mediated responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Palonosetron and its Extended Half-Life in Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist characterized by a distinct pharmacological profile, most notably its extended plasma half-life and high binding affinity for its receptor. These properties contribute to its enhanced efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV). This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion, with a particular focus on the clinical studies that have elucidated its prolonged duration of action. The document includes a summary of key pharmacokinetic parameters, detailed experimental protocols from pivotal clinical trials, and visualizations of its mechanism of action and study designs to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound hydrochloride is a selective 5-HT3 receptor antagonist widely used for the prevention of CINV and postoperative nausea and vomiting (PONV).[1] Unlike first-generation 5-HT3 receptor antagonists such as ondansetron and granisetron, this compound exhibits a significantly longer half-life and a higher binding affinity for the 5-HT3 receptor.[1][2] These unique pharmacokinetic and pharmacodynamic properties are believed to be responsible for its sustained clinical efficacy, particularly in the delayed phase of CINV.[3][4] This guide will delve into the core pharmacokinetic characteristics of this compound, supported by data from key clinical investigations.

Pharmacokinetic Profile

This compound can be administered intravenously or orally.[5] Following intravenous administration, it exhibits a multi-exponential decline in plasma concentrations.[2] The drug is well-absorbed after oral administration, with a high bioavailability of approximately 97%.[5]

Absorption and Distribution

Following a single intravenous dose, this compound is rapidly distributed throughout the body.[6] It has a large volume of distribution, estimated to be around 8.3 ± 2.5 L/kg.[2][7] Plasma protein binding is moderate, at approximately 62%.[2][7][8]

Metabolism and Excretion

This compound is primarily eliminated through two main pathways: renal excretion and hepatic metabolism.[1][5] Approximately 40% of an administered dose is excreted unchanged in the urine.[5][7] The metabolism of this compound is mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6, CYP3A4, and CYP1A2 being the primary isoenzymes involved.[1] The two major metabolites, an N-oxide and a hydroxy derivative, have less than 1% of the 5-HT3 receptor antagonist activity of the parent compound.[5]

Extended Half-Life

A hallmark of this compound's pharmacokinetic profile is its long terminal elimination half-life, which is approximately 40 hours.[2][6][8][9][10] This extended half-life is a key factor in its prolonged therapeutic effect.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various clinical studies.

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Subjects

| Parameter | U.S. Subjects (0.3 to 90 µg/kg) | Japanese Subjects (0.3 to 90 µg/kg) | Reference |

| Elimination Half-Life (t½) | 33.7 to 54.1 hours | 30.8 to 36.8 hours | [9] |

| Total Body Clearance (CL) | 1.11 to 3.90 mL/min/kg | 2.58 to 3.50 mL/min/kg | [9] |

| Apparent Volume of Distribution (Vd) | 3.85 to 12.6 L/kg | 6.96 to 9.85 L/kg | [9] |

Table 2: Pharmacokinetic Parameters of Intravenous this compound in Cancer Patients

| Dose | Cmax (ng/L) | AUC (h·µg/L) | Half-Life (h) | Reference |

| 3 µg/kg | 5,630 ± 5,480 | 35.8 ± 20.9 | 48 ± 19 | [7] |

| Dose Range (0.3 to 90 µg/kg) | Dose-proportional | Dose-proportional | 43.7 - 128 | [11] |

Table 3: Pharmacokinetic Parameters of Oral this compound in Healthy Chinese Volunteers

| Dose | Cmax (pg/mL) | Tmax (h) | t½ (h) | Reference |

| 0.25 mg | 673 ± 151 | 3 - 5 | 41.8 ± 9.72 | [12] |

| 0.5 mg | 1330 ± 258 | 3 - 5 | 44.6 ± 8.59 | [12] |

| 0.75 mg | 1990 ± 490 | 3 - 5 | 42.3 ± 8.51 | [12] |

Mechanism of Action and Extended Efficacy

This compound's prolonged clinical effect is not solely due to its long half-life but also its unique interaction with the 5-HT3 receptor. It exhibits a high binding affinity (Ki of approximately 0.17 nM) and demonstrates allosteric binding and positive cooperativity.[2][3][13] This is in contrast to first-generation antagonists, which exhibit simple bimolecular and competitive binding.[13] Furthermore, this compound induces internalization of the 5-HT3 receptor, leading to a prolonged inhibition of serotonin signaling.[3] Studies have shown that this compound has a very slow dissociation from the 5-HT3 receptor, acting as a pseudo-irreversible antagonist.[14]

References

- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and safety evaluation of this compound, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy, safety and pharmacokinetics of this compound in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and safety evaluation of oral this compound in Chinese healthy volunteers: A phase 1, open-label, randomized, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Animal Models for Evaluating Palonosetron Efficacy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core preclinical animal models utilized to evaluate the efficacy of palonosetron, a second-generation 5-HT3 receptor antagonist. This document details the established experimental protocols, presents available quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Introduction

This compound is a selective 5-HT3 receptor antagonist with a distinct pharmacological profile compared to first-generation agents like ondansetron and granisetron. It exhibits a significantly higher binding affinity for the 5-HT3 receptor and a remarkably longer plasma half-life of approximately 40 hours.[1][2] A key differentiator in its mechanism of action is its ability to trigger the internalization of the 5-HT3 receptor, leading to a prolonged inhibition of receptor function.[3][4][5] This unique molecular interaction is believed to contribute to its superior efficacy, particularly in the prevention of delayed chemotherapy-induced nausea and vomiting (CINV).[1][6]

The evaluation of this compound's antiemetic potential relies on robust preclinical animal models that can effectively translate to clinical outcomes. The most widely accepted models for studying emesis are the ferret and the house musk shrew (Suncus murinus), as rodents lack a vomiting reflex.[7][8] For assessing nausea-like behavior in rodents, the kaolin consumption (pica) model is a well-established surrogate.[9][10]

Ferret Model of Chemotherapy-Induced Emesis

The ferret is considered a gold-standard model for CINV studies due to its emetic reflex that closely mirrors that of humans. Cisplatin, a highly emetogenic chemotherapeutic agent, is commonly used to induce both acute and delayed emesis in this model.

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

1. Animals:

-

Male-descended ferrets (Mustela putorius furo) are typically used.

-

Animals are acclimated to the laboratory environment for at least one week prior to experimentation.

2. Housing and Diet:

-

Ferrets are housed individually in cages that allow for clear observation of emetic episodes.

-

Standard ferret chow and water are provided ad libitum, except for a brief fasting period before drug administration.

3. Induction of Emesis:

-

Cisplatin is administered intraperitoneally (i.p.) at a dose that can induce both acute and delayed emesis. A commonly used dose is 5 mg/kg, which produces a biphasic emetic response.[7]

4. Drug Administration:

-

This compound or a comparator 5-HT3 antagonist (e.g., ondansetron, granisetron) is administered typically via intravenous (i.v.) or oral (p.o.) route.

-

The antiemetic agent is usually given 30-60 minutes prior to the cisplatin challenge.

5. Observation and Data Collection:

-

Animals are observed continuously for a period of up to 72 hours post-cisplatin administration to capture both acute (0-24 hours) and delayed (24-72 hours) phases of emesis.

-

The primary endpoints measured are the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).

-

The latency to the first emetic episode is also recorded.

6. Data Analysis:

-

The total number of emetic episodes (retches + vomits) is calculated for each animal.

-

The efficacy of the antiemetic is determined by comparing the number of emetic episodes in the treated groups to the vehicle-control group.

-

The percentage inhibition of emesis is often calculated.

Quantitative Data Presentation

Direct head-to-head comparative studies of this compound and other 5-HT3 antagonists in the ferret model are not extensively available in the public literature. However, dose-ranging studies for this compound and data from separate studies on other antagonists provide valuable insights.

Table 1: Efficacy of this compound in the Ferret Cisplatin-Induced Emesis Model

| Dose (mg/kg, p.o.) | Route of Administration | Emetic Challenge | Observation Period | Outcome | Reference |

| 0.003 - 0.1 | p.o. | Cisplatin | Not Specified | Prevention of emesis | [2] |

| 0.1 | p.o. | Cisplatin | Not Specified | Complete inhibition of emesis | [2] |

| 0.1 | p.o. | Cisplatin (5 mg/kg, i.p.) | 72 hours | Significant antagonism of acute and delayed emesis (in combination with netupitant and dexamethasone) | [7] |

Table 2: Efficacy of Ondansetron and Granisetron in the Ferret Morphine-Induced Emesis Model

| Drug | Dose (mg/kg, i.v.) | Emetic Challenge | % Reduction in Vomiting Episodes | Reference |

| Ondansetron | 3 | Morphine (0.3 mg/kg, s.c.) | 47% | [11] |

| Ondansetron | 10 | Morphine (0.3 mg/kg, s.c.) | 70% | [11] |

| Granisetron | 0.1, 1.0, 3.0, 10 | Morphine (0.3 mg/kg, s.c.) | Inactive | [11] |

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profile of Antiemetic Activity of Netupitant Alone or in Combination with this compound and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemotherapy-induced kaolin intake is increased by lesion of the lateral parabrachial nucleus of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of different antiemetic agents on morphine-induced emesis in ferrets [pubmed.ncbi.nlm.nih.gov]

Palonosetron's Role in the Serotonin-Mediated Emetic Reflex Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of palonosetron in the serotonin-mediated emetic reflex pathway. This compound, a second-generation 5-HT3 receptor antagonist, exhibits a unique pharmacological profile that distinguishes it from first-generation agents, leading to superior efficacy, particularly in the prevention of delayed chemotherapy-induced nausea and vomiting (CINV). This document details the molecular interactions of this compound with the 5-HT3 receptor, presents quantitative data on its binding affinity and clinical effectiveness, outlines key experimental methodologies for its evaluation, and illustrates the underlying signaling pathways and experimental workflows.

The Serotonin-Mediated Emetic Reflex Pathway

The emetic reflex is a complex neural process involving both central and peripheral pathways. A key trigger for chemotherapy-induced emesis is the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1][2] This released serotonin activates 5-HT3 receptors, which are ligand-gated ion channels, located on the terminals of vagal afferent nerves.[1][3][4] Activation of these receptors initiates a depolarizing signal that is transmitted to the nucleus of the solitary tract (NTS) and the area postrema in the brainstem, collectively known as the "vomiting center".[2][5] This central processing ultimately leads to the coordinated motor response of vomiting.

This compound: A Differentiated 5-HT3 Receptor Antagonist

This compound is a second-generation 5-HT3 receptor antagonist with distinct pharmacological properties that contribute to its enhanced clinical efficacy.[6][7] Unlike first-generation antagonists such as ondansetron and granisetron, this compound exhibits a unique molecular interaction with the 5-HT3 receptor.[8][9]

Mechanism of Action

This compound functions as a selective antagonist of the 5-HT3 receptor, competitively inhibiting the binding of serotonin.[10] However, its mechanism extends beyond simple competitive antagonism. Studies have demonstrated that this compound exhibits allosteric binding and positive cooperativity .[8][9] This means that this compound can bind to a site on the receptor that is distinct from the serotonin binding site (orthosteric site), and this binding event modulates the receptor's affinity for other ligands. This allosteric interaction is thought to contribute to its prolonged duration of action.[8]

Furthermore, evidence suggests that this compound can induce the internalization of the 5-HT3 receptor , leading to a long-lasting inhibition of receptor function that persists even after the drug is cleared from the plasma.[9][11] This is a key differentiator from first-generation antagonists, which primarily act via reversible binding to the receptor surface.[8][9]

Quantitative Data: Binding Affinity and Clinical Efficacy

This compound's superior clinical performance is underpinned by its high binding affinity for the 5-HT3 receptor and its long plasma half-life.

Table 1: 5-HT3 Receptor Binding Affinity of this compound and Comparators

| Compound | Receptor Subtype | Ki (nM) | pKi | Reference(s) |

| This compound | 5-HT3A | 0.22 ± 0.07 | 10.5 | [6][12] |

| Ondansetron | 5-HT3A | 0.47 ± 0.14 | ~8-9 | [6][12] |

| Granisetron | 5-HT3A | - | ~8-9 | [12] |

Table 2: Clinical Efficacy of this compound vs. First-Generation 5-HT3 Receptor Antagonists in Preventing CINV

| Treatment Group | Chemotherapy Emetogenicity | Acute Phase (0-24h) Complete Response (%) | Delayed Phase (>24-120h) Complete Response (%) | Overall (0-120h) Complete Response (%) | Reference(s) |

| This compound | Moderate/High | 81.0 | 74.1 | 69.3 | [7] |

| Ondansetron | Moderate/High | 68.6 | 55.1 | 50.3 | [7] |

| This compound | Moderate/High | - | 57 | 51 | [13][14] |

| First-Generation Antagonists (Ondansetron, Dolasetron, Granisetron) | Moderate/High | - | 45 | 40 | [13][14] |

| This compound | Moderate | 92.5 | 67.7 | - | [7] |

| Ondansetron | Moderate | 76.8 | 57.0 | - | [7] |

| Granisetron | Moderate | 82.6 | 63.8 | - | [7] |

| This compound | High | 81.2 | 64.0 | - | [7] |

| Ondansetron | High | 76.4 | 56.1 | - | [7] |

| Granisetron | High | 69.9 | 61.2 | - | [7] |

Experimental Protocols for Evaluating this compound

The characterization of this compound's pharmacological profile relies on a suite of in vitro and in vivo experimental models.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of this compound to the 5-HT3 receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT3 receptor.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT3A receptor.[12][15]

-

Protocol:

-

Membrane Preparation: Culture HEK293 cells expressing the 5-HT3A receptor. Harvest the cells and homogenize them in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a suitable binding buffer.[15][16]

-

Competition Binding Assay: In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand (e.g., [3H]granisetron) and increasing concentrations of unlabeled this compound.[6][16]

-

Incubation: Incubate the mixture at a specified temperature (e.g., 19°C to inhibit receptor endocytosis) for a defined period (e.g., 120 minutes) to reach equilibrium.[6]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[12][15]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[16]

-

In Vivo Model of Cisplatin-Induced Emesis in Ferrets

The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex that is neurochemically similar to humans.[17][18][19]

-

Objective: To evaluate the anti-emetic efficacy of this compound against cisplatin-induced acute and delayed emesis.

-

Animal Model: Male ferrets.[20]

-

Emetogen: Cisplatin administered intravenously or intraperitoneally.[20]

-

Protocol:

-

Acclimatization: Acclimate ferrets to the experimental environment.

-

Drug Administration: Administer this compound or vehicle control at a specified time before the administration of cisplatin.[20]

-

Cisplatin Challenge: Administer a dose of cisplatin known to induce a reliable emetic response (e.g., 10 mg/kg).[20]

-

Observation: Observe the animals for a defined period (e.g., up to 120 hours) and record the number of retches and vomits.[13] The observation period is divided into an acute phase (0-24 hours) and a delayed phase (>24 hours).

-

Data Analysis: Compare the number of emetic episodes in the this compound-treated group with the vehicle-treated group. Calculate the percentage reduction in emesis.

-

5-HT3 Receptor Internalization Assay

This assay investigates the ability of this compound to induce the internalization of the 5-HT3 receptor.

-

Objective: To visualize and quantify this compound-induced 5-HT3 receptor internalization.

-

Methodology: Confocal fluorescence microscopy.[11]

-

Cell Line: HEK293 cells transfected with a 5-HT3 receptor fused to a fluorescent protein (e.g., enhanced cyan fluorescent protein).[11]

-

Protocol:

-

Cell Culture and Transfection: Culture and transfect HEK293 cells with the fluorescently tagged 5-HT3 receptor construct.

-

Drug Treatment: Treat the cells with this compound, a first-generation antagonist (e.g., granisetron or ondansetron), or vehicle control for a specified duration (e.g., 24 hours).[11]

-

Imaging: Visualize the subcellular localization of the fluorescently tagged 5-HT3 receptors using a confocal microscope.

-

Analysis: Compare the distribution of the receptors in the different treatment groups. Receptor internalization is indicated by a shift from a predominantly plasma membrane localization to intracellular vesicles.[11]

-

Conclusion

This compound's distinct pharmacological profile, characterized by its high binding affinity, allosteric interactions with the 5-HT3 receptor, and its ability to induce receptor internalization, provides a strong molecular basis for its superior clinical efficacy in preventing both acute and, notably, delayed CINV. The experimental methodologies detailed in this guide are crucial for the continued investigation of this compound and the development of novel anti-emetic therapies. This in-depth understanding of this compound's role in the serotonin-mediated emetic reflex pathway is essential for researchers, scientists, and drug development professionals working to improve the management of nausea and vomiting in clinical practice.

References

- 1. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]

- 4. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vomiting - Wikipedia [en.wikipedia.org]

- 6. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring a potential this compound allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pooled analysis of phase III clinical studies of this compound versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - ProQuest [proquest.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

- 19. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]

- 20. wjgnet.com [wjgnet.com]

In-Vitro Characterization of Palonosetron's 5-HT3 Receptor Binding Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist distinguished by its superior clinical efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] This enhanced therapeutic profile is rooted in its unique molecular interactions with the 5-HT3 receptor. Unlike first-generation antagonists, this compound exhibits a significantly higher binding affinity and a remarkably longer plasma half-life of approximately 40 hours.[3][4]

This technical guide provides an in-depth examination of the in-vitro binding characteristics of this compound. We will summarize key quantitative binding parameters, detail the experimental protocols used for their determination, and visualize the complex signaling and experimental workflows. The focus will be on this compound's binding affinity, its kinetic properties (association and dissociation rates), and its distinct mechanistic interactions with the 5-HT3 receptor, including evidence for allosteric modulation and the debate surrounding receptor internalization.

Quantitative Analysis of this compound's Binding Profile

This compound's interaction with the 5-HT3 receptor is characterized by exceptionally high affinity and slow dissociation kinetics, which are believed to be the primary drivers of its prolonged pharmacological effect.

Binding Affinity

Competitive radioligand binding assays consistently demonstrate this compound's high affinity for the 5-HT3 receptor, with reported inhibition constant (Ki) values in the sub-nanomolar range. This affinity is notably higher than that of first-generation antagonists like ondansetron and granisetron.[4][5]

| Parameter | This compound | Ondansetron | Reference |

| Binding Affinity (Ki) | 0.22 ± 0.07 nM | 0.47 ± 0.14 nM | [6] |

| pKi | 10.5 | 8-9 | [5] |

| IC50 (Receptor Down-regulation) | 0.38 ± 0.02 nM | >10 nM | [6] |

| Table 1: Comparative binding affinities of 5-HT3 receptor antagonists. Data derived from competition binding assays using [3H]granisetron in 5-HT3A-expressing COS-7 cells. |

Binding Kinetics: Association and Dissociation

The prolonged duration of action of this compound is largely attributed to its very slow dissociation from the 5-HT3 receptor.[6] Studies have shown that the inhibitory effects of this compound can persist for up to 96 hours after the drug has been removed, leading to its classification as a "pseudo-irreversible" antagonist.[6][7]

| Kinetic Parameter | Receptor Subtype | Value | Half-Life (t½) | Reference |

| Association Rate (k_on_) | 5-HT3A | 0.16 ± 0.03 min⁻¹ | 4.1 min | [8] |

| 5-HT3AB | 0.35 ± 0.06 min⁻¹ | 2.0 min | [8] | |

| Dissociation Rate (k_off_) | 5-HT3A | Slow dissociation | 1.5 h | [8] |

| 5-HT3AB | Slow dissociation | 1.0 h | [8] | |

| Table 2: Kinetic binding parameters for this compound. Dissociation half-life was measured in the presence of excess unlabeled this compound. |

Mechanism of Action: A Complex Interaction

The precise molecular mechanism of this compound's interaction with the 5-HT3 receptor is a subject of ongoing research, with evidence supporting multiple unique characteristics compared to other 'setrons'.

-

Allosteric Binding and Positive Cooperativity : Several studies suggest that this compound exhibits allosteric binding properties and positive cooperativity, in contrast to the simple competitive, bimolecular binding of granisetron and ondansetron.[1][9][10] This allosteric interaction may induce conformational changes in the receptor, amplifying its inhibitory effect.[10] this compound has been shown to act as an allosteric modifier that accelerates the dissociation rate of other antagonists like granisetron and ondansetron from the receptor.[1][3]

-

Orthosteric Binding Site : Despite evidence for allosteric effects, recent high-resolution cryo-electron microscopy (cryo-EM) structures show this compound binding to the same orthosteric site as other antagonists, located at the interface between subunits.[11] Mutagenesis experiments have also provided support for binding at the classic orthosteric pocket, while disproving a proposed allosteric site located beneath the neurotransmitter binding site.[2][11]

-

Receptor Internalization vs. Surface Inhibition : The long-term inhibition by this compound has been attributed to two potential mechanisms. Some early studies proposed that this compound uniquely triggers the internalization of the 5-HT3 receptor, moving the receptor complex inside the cell and thus reducing the number of available surface receptors.[12][13] However, more recent research using cell surface ELISA and endocytosis inhibitors indicates that prolonged inhibition results from this compound's slow dissociation and persistent occupation of surface receptors, without inducing significant internalization.[6]

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor.[4][14] The binding of serotonin (5-HT) triggers a conformational change, opening a central pore permeable to cations such as Na+ and Ca2+. The resulting influx of positive ions leads to rapid membrane depolarization and the generation of an excitatory potential, which propagates the signal.

Proposed Cross-Talk with NK-1 Receptors

Evidence suggests a cross-talk mechanism between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways, which is particularly relevant for delayed emesis.[15] this compound, unlike other 5-HT3 antagonists, appears to inhibit this cross-talk, providing a potential explanation for its efficacy in the delayed phase, which is primarily mediated by Substance P acting on NK-1 receptors.[15][16]

Experimental Protocols

The characterization of this compound's binding kinetics relies on precise in-vitro assays. Below are detailed methodologies for key experiments.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Cell Membrane Preparation:

- Culture HEK293 or COS-7 cells stably expressing the human 5-HT3A receptor to confluency.[14]

- Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer.[14]

- Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

- Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., via BCA assay). Store at -80°C.

2. Assay Procedure:

- Prepare serial dilutions of this compound (e.g., from 10 pM to 100 µM) in binding buffer (50 mM Tris-HCl, pH 7.4).[17]

- In a 96-well plate, set up the following conditions in triplicate:

- Total Binding: Cell membranes + binding buffer + radioligand (e.g., [3H]granisetron at a concentration near its Kd).[14]

- Non-specific Binding (NSB): Cell membranes + high concentration of an unlabeled competitor (e.g., 10 µM Granisetron) + radioligand.[14]

- Competitive Binding: Cell membranes + each dilution of this compound + radioligand.

- Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[6][17]

- Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B pre-soaked in 0.5% polyethyleneimine) to separate bound from free radioligand.[14]

- Wash the filters three times with ice-cold wash buffer.

- Place dried filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting NSB from total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

start [label="Start: 5-HT3R-expressing\ncell culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

prep [label="Membrane Preparation\n(Homogenization &\nCentrifugation)"];

setup [label="Assay Plate Setup\n(Total, NSB, Competition)"];

incubate [label="Incubation with\n[3H]Radioligand &\nthis compound"];

filter[label="Rapid Filtration\n(Separate Bound/Free)"];

count [label="Scintillation Counting\n(Measure Radioactivity)"];

analyze [label="Data Analysis\n(IC50 → Ki calculation)"];

end [label="End: Determine\nBinding Affinity (Ki)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep -> setup -> incubate -> filter -> count -> analyze -> end;

}

Protocol 2: Kinetic Binding Assays (k_on_ and k_off_ Determination)

These assays measure the rate at which a drug binds to and dissociates from its receptor.

1. Association Rate (k_on_) Determination:

- Prepare cell membranes and reagents as described in Protocol 1.

- Initiate the binding reaction by adding a fixed concentration of radioligand to the membrane preparation.

- At various time intervals (e.g., from 0 to 120 minutes), terminate the reaction for a set of samples by rapid filtration.[8]

- Quantify the specifically bound radioligand at each time point.

- Plot specific binding versus time and fit the data to a one-phase association equation to obtain the observed association rate constant (k_obs_).

- Calculate k_on_ using the equation: k_on_ = (k_obs_ - k_off_) / [L], where [L] is the radioligand concentration and k_off_ is the dissociation rate constant (determined separately).[8]

2. Dissociation Rate (k_off_) Determination:

- Incubate cell membranes with the radioligand until binding reaches equilibrium (as determined in the association experiment).

- Initiate dissociation by adding a large excess of an unlabeled antagonist (e.g., 10 µM granisetron or this compound) to prevent radioligand re-binding.[8]

- At various time intervals, terminate the reaction by rapid filtration and quantify the remaining bound radioligand.

- Plot the natural logarithm of the percentage of binding remaining versus time. The negative slope of this line represents the dissociation rate constant (k_off_). The dissociation half-life (t½) can be calculated as ln(2)/k_off_.

Summary and Implications

The in-vitro characterization of this compound reveals a unique and complex binding profile at the 5-HT3 receptor. Its key features include:

-

High Binding Affinity : this compound binds to the 5-HT3 receptor with sub-nanomolar affinity, significantly greater than first-generation antagonists.

-

Slow Binding Kinetics : It exhibits an exceptionally slow dissociation rate, leading to prolonged receptor occupancy and a pseudo-irreversible inhibitory effect.[6][7]

-

Complex Mechanism : this compound demonstrates characteristics of both orthosteric binding and allosteric modulation, a duality that distinguishes it from other setrons and may contribute to its enhanced efficacy.[1][11]

For drug development professionals, these properties provide a molecular basis for this compound's clinical advantages. The slow dissociation kinetics directly correlate with its long half-life and sustained therapeutic effect, allowing for effective prevention of delayed CINV with a single dose.[6] The potential for allosteric modulation and cross-talk inhibition suggests a more profound and durable receptor blockade. Further research clarifying these complex interactions will be invaluable for the rational design of future antiemetic therapies.

References

- 1. This compound exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring a potential this compound allosteric binding site in the 5-HT(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. Exploring a potential this compound allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolonged inhibition of 5-HT3 receptors by this compound results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. ascopubs.org [ascopubs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The Antiemetic 5-HT3 Receptor Antagonist this compound Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The antiemetic 5-HT3 receptor antagonist this compound inhibits substance P-mediated responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Advent of a Second-Generation Antiemetic: A Technical Guide to the Discovery and Development of Palonosetron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in oncology, impacting patient quality of life and treatment adherence. The advent of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists marked a major therapeutic advance. This technical guide provides an in-depth review of the discovery and development of palonosetron (Aloxi®), a second-generation 5-HT3 receptor antagonist. This compound is distinguished from its predecessors by a unique pharmacological profile, including a higher binding affinity for the 5-HT3 receptor and a markedly longer plasma half-life. These attributes contribute to its superior efficacy, particularly in the prevention of delayed CINV. This document details its mechanism of action, preclinical foundations, and the pivotal clinical trials that established its safety and efficacy, offering a comprehensive resource for professionals in drug development and oncology research.

Introduction: Overcoming the Limitations of First-Generation Antiemetics

The introduction of first-generation 5-HT3 receptor antagonists, such as ondansetron and granisetron, in the 1990s revolutionized the management of acute CINV.[1] However, their shorter half-lives (typically 2 to 15 hours) limited their efficacy against delayed CINV—the nausea and vomiting that occurs more than 24 hours after chemotherapy.[1][2] This created a clear unmet medical need for an antiemetic with a prolonged duration of action.

The development of this compound was driven by the goal of creating a 5-HT3 receptor antagonist with an improved pharmacokinetic and pharmacodynamic profile. Developed by Helsinn around 2001, this compound emerged as a novel compound with distinct structural and functional properties.[2] It is the most effective 5-HT3 antagonist for controlling delayed CINV and is the only agent in its class specifically approved by the U.S. Food and Drug Administration (FDA) for this indication.[3][4]

Pharmacology of this compound

This compound's clinical advantages are rooted in its unique pharmacological characteristics, which differentiate it from first-generation agents.

Mechanism of Action

Like other setrons, this compound is a selective 5-HT3 receptor antagonist.[4][5] Chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves and centrally in the chemoreceptor trigger zone (CTZ) of the brain, initiating the emetic reflex.[5][6] this compound competitively blocks these receptors, preventing serotonin binding and inhibiting the nausea and vomiting cascade.[6]

What sets this compound apart are its molecular interactions with the 5-HT3 receptor:

-

High Binding Affinity: this compound exhibits a significantly higher binding affinity for the 5-HT3 receptor compared to other antagonists.[6][7][8]

-

Allosteric Interactions and Positive Cooperativity: Unlike first-generation agents that display simple competitive antagonism, this compound exhibits both competitive and allosteric interactions with the receptor.[9][10] This dual-action mechanism may induce conformational changes in the receptor, amplifying its inhibitory effect.[9]

-